molecular formula C21H21NO3 B1238804 Coumarin, 7-hydroxy-4-phenyl-8-(piperidinomethyl)- CAS No. 10549-67-4

Coumarin, 7-hydroxy-4-phenyl-8-(piperidinomethyl)-

Cat. No. B1238804
CAS RN: 10549-67-4
M. Wt: 335.4 g/mol
InChI Key: PODWTADXQSKRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-4-phenyl-8-(1-piperidinylmethyl)-1-benzopyran-2-one is a neoflavonoid.

Scientific Research Applications

Antifungal and Antibacterial Properties

7-Hydroxy coumarin derivatives, including those with piperidine modifications, have demonstrated significant antifungal and antibacterial properties. Two specific compounds showed enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, surpassing standard treatments like fluconazole and norfloxacin (Darla et al., 2015).

Potential Anticancer Applications

Novel coumarin derivatives, particularly those designed with specific groups at position 8, have shown potential as anticancer drugs. Computational analysis and docking studies suggested these derivatives possess anticancer activity, particularly against skin cancer in mice and pancreatic cancer, due to their interaction with specific enzymes overexpressed in tumors (Manidhar et al., 2013).

Antioxidant Activity

Certain 7-hydroxy-4-phenyl coumarin derivatives have been identified for their antioxidant properties. Studies involving chemical and computational methods revealed good antioxidant activity, particularly in derivatives like 7,8-dihydroxy-4-phenyl coumarin (Veselinovic et al., 2014).

Anticoagulant Potential

Research has indicated that some 7-hydroxy-4-phenyl coumarin derivatives may have anticoagulant effects. For instance, derivatives like 7,8-dihydroxy-3-(4-methylphenyl) coumarin showed increased prothrombin time in rats, indicating potential as anticoagulants (Danis et al., 2010).

Antiviral and Antihypertensive Properties

Certain coumarin derivatives have been found to exhibit antiviral activity against viruses like the Japanese encephalitis virus and Herpes simplex virus-1. Additionally, some of these compounds have been screened for antihypertensive activity, suggesting a broader pharmacological potential (Pandey et al., 2004).

Anti-arrhythmic Activity

Hybrid compounds combining coumarin and piperidine have been evaluated for anti-arrhythmic activity. Specific 8-aminomethyl substituted umbelliferones showed pronounced and selective anti-arrhythmic effects in vivo, indicating their potential as therapeutic agents for arrhythmias (Lipeeva et al., 2019).

properties

CAS RN

10549-67-4

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C21H21NO3/c23-19-10-9-16-17(15-7-3-1-4-8-15)13-20(24)25-21(16)18(19)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2

InChI Key

PODWTADXQSKRMR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O

Other CAS RN

10549-67-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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